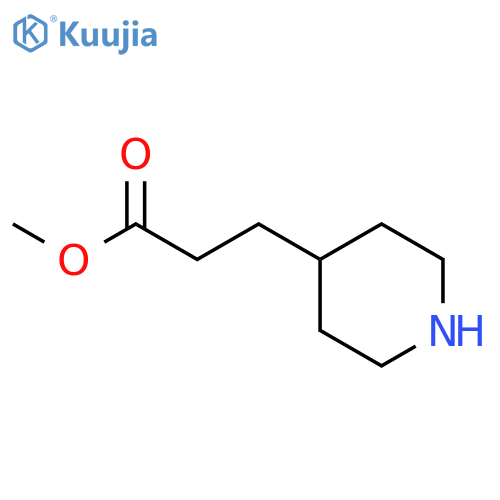

Cas no 71879-50-0 (methyl 3-(4-piperidyl)propanoate)

methyl 3-(4-piperidyl)propanoate 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinepropanoic acid, methyl ester

- methyl 3-(piperidin-4-yl)propanoate

- methyl 3-piperidin-4-ylpropanoate

- methyl 3-piperidin-4-ylpropanoate(SALTDATA: HCl)

- 3-Piperidin-4-yl-propionic acid methyl ester

- methyl 3-(4-piperidyl)propanoate

- DTXSID30437441

- Methyl 3-(4-piperidinyl)-propionate

- A1-07511

- SCHEMBL380886

- CS-0029932

- methyl3-(piperidin-4-yl)propanoate

- AKOS011497996

- P20545

- FGTFCEJPMHOBDS-UHFFFAOYSA-N

- MFCD09055353

- SB38439

- PS-18062

- AM101187

- 71879-50-0

- EN300-147341

- Methyl 3-[piperid-4-yl]propionate

- DB-297906

-

- MDL: MFCD09055353

- インチ: InChI=1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3

- InChIKey: FGTFCEJPMHOBDS-UHFFFAOYSA-N

- ほほえんだ: COC(=O)CCC1CCNCC1

計算された属性

- せいみつぶんしりょう: 171.12601

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33

methyl 3-(4-piperidyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-147341-0.05g |

methyl 3-(piperidin-4-yl)propanoate |

71879-50-0 | 0.05g |

$308.0 | 2023-06-06 | ||

| Chemenu | CM301250-10g |

methyl 3-(piperidin-4-yl)propanoate |

71879-50-0 | 95%+ | 10g |

$1980 | 2022-09-29 | |

| Chemenu | CM301250-100g |

methyl 3-(piperidin-4-yl)propanoate |

71879-50-0 | 95%+ | 100g |

$3312 | 2021-08-18 | |

| Enamine | EN300-147341-10.0g |

methyl 3-(piperidin-4-yl)propanoate |

71879-50-0 | 10g |

$1701.0 | 2023-06-06 | ||

| Enamine | EN300-147341-2.5g |

methyl 3-(piperidin-4-yl)propanoate |

71879-50-0 | 2.5g |

$636.0 | 2023-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9120-25G |

methyl 3-(4-piperidyl)propanoate |

71879-50-0 | 97% | 25g |

¥ 23,179.00 | 2023-04-03 | |

| eNovation Chemicals LLC | Y1129517-500mg |

3-Piperidin-4-yl-propionic acid methyl ester |

71879-50-0 | 95% | 500mg |

$285 | 2024-07-28 | |

| eNovation Chemicals LLC | D684290-1G |

methyl 3-(4-piperidyl)propanoate |

71879-50-0 | 97% | 1g |

$435 | 2024-07-21 | |

| eNovation Chemicals LLC | D684290-10G |

methyl 3-(4-piperidyl)propanoate |

71879-50-0 | 97% | 10g |

$2045 | 2024-07-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0890-5g |

3-Piperidin-4-yl-propionic acid methyl ester |

71879-50-0 | 97% | 5g |

16943.89CNY | 2021-05-08 |

methyl 3-(4-piperidyl)propanoate 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

methyl 3-(4-piperidyl)propanoateに関する追加情報

Methyl 3-(4-piperidyl)propanoate (CAS No. 71879-50-0): A Comprehensive Overview

Methyl 3-(4-piperidyl)propanoate, identified by its Chemical Abstracts Service Number (CAS No.) 71879-50-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in various scientific domains. The presence of a piperidine ring and a methyl ester group in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further investigation.

The molecular formula of Methyl 3-(4-piperidyl)propanoate can be represented as C9H17O2, indicating a relatively simple yet versatile structure. The compound's solubility profile, thermal stability, and reactivity are key factors that contribute to its utility in synthetic chemistry and drug development. Recent advancements in the field have highlighted the importance of such derivatives in the design of novel therapeutic agents.

In the realm of medicinal chemistry, Methyl 3-(4-piperidyl)propanoate has been explored as a building block for more complex molecules. Its piperidine moiety is particularly noteworthy, as piperidine derivatives are widely recognized for their role in pharmacophores across multiple drug classes. For instance, compounds containing piperidine rings have shown promise in the treatment of neurological disorders, infectious diseases, and cancer. The ester functionality in Methyl 3-(4-piperidyl)propanoate also provides a reactive site for further chemical modifications, enabling the synthesis of diverse analogs.

Recent studies have demonstrated the compound's potential in the development of enzyme inhibitors. Specifically, researchers have investigated its ability to modulate the activity of enzymes involved in metabolic pathways relevant to human health. By leveraging computational modeling and high-throughput screening techniques, scientists have identified derivatives of Methyl 3-(4-piperidyl)propanoate that exhibit inhibitory effects on target enzymes with high specificity. This has opened up new avenues for the development of drugs targeting metabolic disorders.

The synthesis of Methyl 3-(4-piperidyl)propanoate involves well-established organic reactions, including esterification and nucleophilic substitution. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic processes have been developed to enhance yield and reduce byproduct formation during its synthesis. These improvements are crucial for ensuring the availability of high-purity material for research and industrial applications.

Biological activity assays have revealed that Methyl 3-(4-piperidyl)propanoate exhibits moderate activity against certain bacterial strains. This finding has prompted further investigation into its antimicrobial properties. Researchers are exploring its potential as an alternative to conventional antibiotics, particularly in cases where resistance mechanisms pose significant challenges. The compound's ability to interact with bacterial cell membranes and disrupt essential biological processes makes it an intriguing candidate for antimicrobial therapy.

In addition to its biological applications, Methyl 3-(4-piperidyl)propanoate has found utility in materials science. Its unique structural features make it suitable for use as an intermediate in the synthesis of polymers and coatings with enhanced mechanical properties. The compound's ability to form stable complexes with metal ions has also been exploited in catalytic systems and sensor technologies.

The future prospects for Methyl 3-(4-piperidyl)propanoate are promising, with ongoing research aimed at expanding its applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved pharmacological profiles. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic routes for this compound, aligning with global efforts to reduce environmental impact.

In conclusion, Methyl 3-(4-piperidyl)propanoate (CAS No. 71879-50-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features, coupled with recent discoveries regarding its biological activity and synthetic utility, position it as a valuable asset in ongoing research efforts. As scientific understanding continues to evolve, it is anticipated that Methyl 3-(4-piperidyl)propanoate will play an increasingly important role in the development of new drugs and materials.

71879-50-0 (methyl 3-(4-piperidyl)propanoate) 関連製品

- 59184-90-6(Ethyl 2-(piperidin-4-yl)acetate)

- 168986-49-0(methyl 2-(4-piperidyl)acetate)

- 874440-84-3(Methyl 3-(3-Piperidinyl)propanoate)

- 1206228-66-1(Methyl 4-ethylpiperidine-4-carboxylate)

- 64995-88-6(Ethyl 2-(piperidin-3-yl)acetate)

- 2971-79-1(Methyl piperidine-4-carboxylate)

- 71879-55-5(Ethyl 3-(piperidin-4-yl)propanoate)

- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)

- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)

- 1225956-31-9(1,4-Dichloro-2-(difluoromethoxy)benzene)